molecular formula C14H10Cl2 B158391 4,4'-Dichloro-trans-stilbene CAS No. 1657-56-3

4,4'-Dichloro-trans-stilbene

Cat. No. B158391
CAS RN: 1657-56-3
M. Wt: 249.1 g/mol
InChI Key: WELCIURRBCOJDX-OWOJBTEDSA-N
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Description

4,4’-Dichloro-trans-stilbene (DCS) is a compound with the molecular formula C14H10Cl2 . It has a molecular weight of 249.1 g/mol . The IUPAC name for this compound is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene . It is a derivative of stilbene, a fundamental molecule with several important biological and technological properties .


Molecular Structure Analysis

The molecule of 4,4’-Dichloro-trans-stilbene is not planar. The most populated conformations are a couple of symmetry-related, propeller-like structures, belonging to the C2 point group, characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane . There are also a couple of symmetry-related Ci structures where the rings are parallel, like the pedals of a cycle, having the two rings conrotated of an angle of ∼18.7° with respect to the vinyl fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloro-trans-stilbene include a molecular weight of 249.1 g/mol, a XLogP3-AA of 5.4, and a complexity of 197 . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 2 rotatable bonds . The exact mass and monoisotopic mass are 248.0159557 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Photophysical Properties and Photoreactions

  • 4,4'-Dichloro-trans-stilbene displays unique photophysical properties, exhibiting excimer emission and photoreactions. Studies have shown that in its crystalline form, it can undergo photodimerization to yield specific dimeric compounds (Cohen et al., 1970).
  • Its structural influence significantly affects its excimer emission, as observed in various studies. Different crystalline forms of substituted trans-stilbenes have shown varied excimer emissions, correlating with their structural attributes (Cohen, Ludmer, & Yakhot, 1975).

Conformational Studies

  • The conformational distribution of 4,4'-Dichloro-trans-stilbene in solution has been investigated using Liquid Crystal NMR Spectroscopy. This research helps understand the mechanisms behind its biological properties, revealing that the molecule is not planar and adopts specific propeller-like and symmetry-related structures (Celebre, De Luca, & Di Pietro, 2013).

Photoinduced Intramolecular Charge Transfer

  • The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including 4,4'-Dichloro-trans-stilbene derivatives, has been studied. These studies highlight the formation of twisted intramolecular charge transfer states, dependent on the substituents, providing insights into its photochemical dynamics (Yang, Liau, Wang, & Hwang, 2004).

Fluorescence Enhancement Studies

  • Fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, including 4,4'-Dichloro derivatives, has been examined. This research reveals significant insights into the fluorescence properties of these compounds and their potential applications (Yang, Chiou, & Liau, 2002).

Applications in Metal-Organic Frameworks (MOFs)

  • Zinc metal-organic frameworks (MOFs) using stilbene linkers, including trans-4,4'-stilbene derivatives, have been prepared. These MOFs demonstrate the impact of ligand environments on optical properties, suggesting potential applications in sensor technologies (Bauer et al., 2007).

Organic Material and Protein Organization

  • Stilbene derivatives, including trans-stilbene-(4,4'-diisothiocyanate)-2,2'-disulfonic acid, have been utilized as bifunctional reagents for organizing organic materials and proteins onto electrode surfaces, indicating their potential in electrochemical applications (Katz, Riklin, & Willner, 1993).

Vibrational Spectroscopy and X-Ray Studies

  • Detailed vibrational spectroscopy and X-ray studies of amino derivatives of trans-stilbene, including 4,4'-dichloro variants, provide insights into their structural and spectroscopic properties, crucial for applications in materials science and biomedical investigations (Solovyeva et al., 2019).

Safety And Hazards

When handling 4,4’-Dichloro-trans-stilbene, it is recommended to wear suitable protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It is also advised to wash hands and face thoroughly after handling .

properties

IUPAC Name

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCIURRBCOJDX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichloro-trans-stilbene

CAS RN

5121-74-4
Record name NSC33448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Celebre, G De Luca, ME Di Pietro - Journal of Molecular Structure, 2013 - Elsevier
The mechanisms conferring to the trans-stilbene derivatives their well known important biological properties are not yet completely clear; then, it is reasonable to suppose that their …
Number of citations: 3 www.sciencedirect.com
NBF Bu - Green Oxidation in Organic Synthesis, 2019 - Wiley Online Library
Electrochemical oxidative functionalization of carbon–carbon double bonds can be categorized into two types. The first one is initiated by electrochemical oxidation of carbon-carbon …
Number of citations: 0 onlinelibrary.wiley.com
K Ohara, A Nakai, K Yamaguchi - European Journal of Mass …, 2015 - journals.sagepub.com
The laser desorption (LD) ionization of three stilbenes in the nano porous metal–organic frameworks called “crystalline sponge” is demonstrated. The analyte position in the pore and …
Number of citations: 8 journals.sagepub.com
Y Ashikari, T Nokami, J Yoshida - Journal of the American …, 2011 - ACS Publications
Generation of carbocations by the “cation pool” method followed by reaction with dimethyl sulfoxide (DMSO) gave the corresponding alkoxysulfonium ions. Alkoxysulfonium ions could …
Number of citations: 134 pubs.acs.org
S Nakajima, K Watashi, K Fukano, S Tsukuda… - Journal of …, 2020 - Springer
Background Hepatitis B virus (HBV) polymerase is the only virus-encoded enzyme essential for producing the HBV genome and is regarded as an attractive drug target. However, the …
Number of citations: 10 link.springer.com
K Muhammad, S Hameed, HM Siddiqi, J Eccher… - Liquid …, 2017 - Taylor & Francis
Hydroxyhexyl esters of alkoxy and halostilbene carboxylic acids were prepared and studied for thermal, liquid crystalline and fluorescent properties. The decomposition temperatures …
Number of citations: 7 www.tandfonline.com
QA Acton - 2013 - books.google.com
Benzene Derivatives—Advances in Research and Application: 2013 Edition is a ScholarlyEditions™ book that delivers timely, authoritative, and comprehensive information about …
Number of citations: 1 books.google.com
Y Ashikari - Tetrahedron, 2009 - core.ac.uk
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 2 core.ac.uk
YQ Mo, XY Deng, X Jiang… - Journal of Polymer Science …, 2009 - Wiley Online Library
Poly(3,6‐silafluorene) is a typical wide band‐gap conjugated polymer with ultraviolet light emission. The blue electroluminescence from the 3,6‐silafluorene‐based copolymers via …
Number of citations: 33 onlinelibrary.wiley.com
Y Ashikari - 2013 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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